Tert-butyl 6-(aminomethyl)-6-fluoro-1,4-oxazepane-4-carboxylate

Description

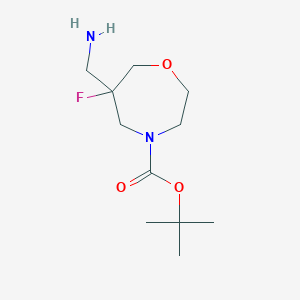

Tert-butyl 6-(aminomethyl)-6-fluoro-1,4-oxazepane-4-carboxylate is a fluorinated heterocyclic compound featuring a seven-membered 1,4-oxazepane ring substituted with a tert-butoxycarbonyl (Boc) protecting group, an aminomethyl group, and a fluorine atom at position 5. The Boc group improves solubility in organic solvents and facilitates synthetic manipulation during drug development .

Properties

IUPAC Name |

tert-butyl 6-(aminomethyl)-6-fluoro-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O3/c1-10(2,3)17-9(15)14-4-5-16-8-11(12,6-13)7-14/h4-8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHZKNBFOFVAIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(C1)(CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 6-(aminomethyl)-6-fluoro-1,4-oxazepane-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 230.31 g/mol

- CAS Number : 53230231

Biological Activity

The biological activity of this compound is primarily associated with its role as an inhibitor of monoamine transporters. This section outlines its mechanisms and effects based on current research findings.

- Monoamine Reuptake Inhibition : The compound has been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This effect is crucial for its potential use in treating mood disorders and depression.

- Fluorine Substitution : The presence of fluorine in its structure enhances lipophilicity and may improve blood-brain barrier penetration, thus potentially increasing its efficacy in neurological applications.

Pharmacological Properties

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions |

| Toxicity | Low toxicity observed in preliminary studies |

Case Studies and Research Findings

- Antidepressant Activity : A study assessed the compound's efficacy in animal models of depression. Results indicated significant improvement in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent.

- Neuroprotective Effects : Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The study demonstrated that it could reduce cell death rates in cultured neurons exposed to harmful conditions.

- In Vivo Studies : In vivo studies have shown that administration of this compound resulted in improved cognitive function and memory retention in rodent models, further supporting its neuropharmacological potential.

Summary of Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

- Antidepressant effects

- Neuroprotective properties

- Potential cognitive enhancers

Future Directions

Further studies are warranted to explore:

- Long-term effects and safety profiles in clinical settings.

- Mechanistic studies to elucidate the pathways influenced by this compound.

- Development of analogs to enhance efficacy and reduce side effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogues:

Physicochemical and Reactivity Differences

- Fluorine vs. Fluorine’s electronegativity may also stabilize adjacent carbocations or hydrogen bonds in biological targets .

- Aminomethyl vs. Oxo/Hydroxy Groups: The aminomethyl group introduces basicity (pKa ~9–10), enabling salt formation and aqueous solubility at acidic pH. In contrast, the oxo group in the 6-oxo analogue enhances electrophilicity, making it reactive in condensation or nucleophilic addition reactions .

- Bicyclic vs.

Stability and Toxicity Profiles

- Stability : The Boc-protected derivatives (target compound and analogues) are stable under standard storage conditions (dry, 2–8°C). However, the fluorinated compound may exhibit hydrolytic sensitivity under strongly acidic/basic conditions due to the electron-withdrawing fluorine .

- The fluorine and aminomethyl groups in the target compound could alter its toxicokinetics, though specific studies are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.